Product packaging for 3-Ethylbenzofuran(Cat. No.:CAS No. 36724-24-0)

3-Ethylbenzofuran

Cat. No.: B8791951
CAS No.: 36724-24-0
M. Wt: 146.19 g/mol
InChI Key: BELMSLQEYXXRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylbenzofuran (CAS Number: 36724-24-0) is an organic compound with the molecular formula C 10 H 10 O and a molecular weight of 146.19 g/mol . This chemical features a benzofuran core—a fused bicyclic structure of benzene and furan rings—substituted with an ethyl group at the 3-position . This compound serves as a valuable chemical scaffold and precursor in medicinal chemistry, particularly in the design and synthesis of novel molecules with potential anticancer properties . Benzofuran derivatives have garnered significant attention in oncology research due to their versatile biological activities and their presence in numerous natural and synthetic bioactive molecules . Researchers utilize the this compound structure to explore structure-activity relationships (SAR), with studies indicating that substitutions on the benzofuran core can profoundly influence a compound's biological activity, binding affinity, and selectivity towards cancer cells . The benzofuran scaffold is a key structural component in several investigational compounds that have demonstrated promising efficacy in in vitro models against various cancer cell lines, including lung, breast, and leukemia cells, by targeting critical cellular pathways . Application Note: This product is intended for research purposes as a building block in organic synthesis and for the investigation of structure-activity relationships in drug discovery. Handling: For laboratory research use only. Not intended for diagnostic, therapeutic, or personal use. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B8791951 3-Ethylbenzofuran CAS No. 36724-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36724-24-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3

InChI Key

BELMSLQEYXXRGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 3 Ethylbenzofuran and Its Derivatives

Direct Synthesis Strategies for 3-Ethylbenzofuran

Direct synthesis strategies offer efficient pathways to this compound, often involving metal-catalyzed cross-coupling and cyclization reactions. These methods are prized for their atom economy and ability to generate the desired product in a limited number of steps.

Transition metal catalysis, particularly employing palladium and copper, is a cornerstone in the synthesis of benzofurans. Palladium-catalyzed intramolecular Heck reactions have been utilized for the synthesis of 3-substituted benzofurans. orgsyn.org For instance, a two-step procedure involving the Michael addition of a 2-bromophenol (B46759) with an appropriate acrylic ester, followed by a palladium-catalyzed intramolecular Heck coupling, can yield 3-alkoxycarbonyl benzofurans, which can be precursors to this compound. orgsyn.org

Copper catalysts are also instrumental, often used in conjunction with palladium in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov One-pot reactions using a copper catalyst can facilitate the synthesis of functionalized benzofurans from acyl chlorides, phosphorus ylides, and o-iodophenols. organic-chemistry.org

Catalytic System Reactants Product Type Key Features Reference
Palladium(II) acetate (B1210297)/Copper(I) iodide2-Iodophenols, Terminal Alkynes2,3-Disubstituted BenzofuransSonogashira coupling followed by intramolecular cyclization. nih.gov
Palladium(II) acetate2-Bromophenoxy acrylic esters3-Ethoxycarbonyl benzofuranIntramolecular Heck coupling. orgsyn.org
Copper bromideSubstituted amines, Salicylaldehydes, Calcium carbideAmino-substituted benzofuransOne-pot synthesis generating alkynes in situ. acs.org

The combination of Sonogashira coupling with a subsequent intramolecular cyclization is a frequently employed strategy. nih.gov This tandem process typically involves the palladium and copper co-catalyzed reaction of a 2-halophenol with a terminal alkyne, leading to a 2-alkynylphenol intermediate that cyclizes to form the benzofuran ring. nih.gov Variations of this method allow for the one-pot synthesis of disubstituted benzo[b]furans from dichlorophenols and terminal alkynes. organic-chemistry.org

Multi-step syntheses provide access to a wide array of precursors for this compound, allowing for greater control over the substitution pattern of the final product. prepchem.comtrine.edupearson.comsavemyexams.comlibretexts.orgyoutube.com A documented pathway to 6-hydroxy-3-ethyl-2,3-dihydrobenzofuran, a precursor to a related compound, begins with 2',4'-dihydroxypropiophenone (B363916). prepchem.com The synthesis involves a sequence of protection, etherification, hydrolysis, and cyclization steps to construct the core structure. prepchem.com

A representative multi-step synthesis is outlined below:

Protection: The reaction of 2',4'-dihydroxypropiophenone with benzyl (B1604629) bromide in the presence of potassium carbonate yields 4'-benzyloxy-2'-hydroxypropiophenone. prepchem.com

Etherification: The resulting product is treated with ethyl bromoacetate (B1195939) and potassium carbonate to give ethyl 3-benzyloxy-6-propionylphenoxyacetate. prepchem.com

Hydrolysis: Saponification of the ester with potassium hydroxide (B78521) in methanol (B129727) affords 3-benzyloxy-6-propionylphenoxyacetic acid. prepchem.com

Cyclization and Deprotection: The acid is heated with sodium acetate and acetic anhydride (B1165640) to yield 6-benzyloxy-3-ethylbenzofuran, which is then deprotected using palladium on carbon to give the final product. prepchem.com

Cyclization Reactions (e.g., Intramolecular Wittig, Sonogashira Coupling with Intramolecular Cyclization)

Synthesis of Functionalized this compound Derivatives

The direct functionalization of the this compound scaffold is a key strategy for accessing a diverse range of derivatives. This can be achieved through methods such as C-H functionalization or by introducing substituents via electrophilic or nucleophilic pathways.

Palladium-catalyzed direct C-H arylation has emerged as a cost-effective and environmentally favorable method for preparing 3-arylbenzofuran derivatives. researchgate.net This approach allows for the coupling of 2-ethylbenzofuran (B194445) with a variety of aryl or heteroaryl bromides. researchgate.net The reaction can be carried out with low catalyst loadings, and in many cases, a phosphine-free system using palladium(II) acetate in a suitable solvent like DMAc with a base such as potassium acetate is effective. researchgate.net For less reactive aryl bromides, a catalyst system such as Pd(C3H5)Cl(dppb) may be employed to achieve high yields. researchgate.net

Aryl Bromide Catalyst Yield (%) Reference
4-Bromobenzaldehyde0.1 mol % Pd(OAc)₂72-82 researchgate.net
4-Bromopropiophenone0.1 mol % Pd(OAc)₂72-82 researchgate.net
4-Bromobenzonitrile0.1 mol % Pd(OAc)₂72-82 researchgate.net
4-Trifluoromethylbromobenzene0.1 mol % Pd(OAc)₂72-82 researchgate.net

The benzofuran ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemistrysteps.comresearchgate.netlibretexts.orgsavemyexams.com Electrophilic substitution reactions, such as Friedel-Crafts acylation, typically occur at the C2 position, which is generally more reactive than the C3 position. researchgate.net However, the presence of substituents can direct electrophiles to other positions on the ring.

Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common but can be achieved if the ring is activated by strong electron-withdrawing groups. chemistrysteps.com The introduction of substituents can also proceed through radical reactions, providing a transition metal-free method for the synthesis of 3-substituted benzofurans. nih.gov

Derivatization for Specific Research Applications

The core structure of this compound is frequently modified, or "derivatized," to synthesize a wide array of molecules for specific scientific investigation. This process is crucial for exploring and optimizing the biological activity of the benzofuran scaffold and for creating tools for chemical and biological research. ontosight.ai Derivatization allows for the fine-tuning of a molecule's properties to enhance its efficacy as a potential therapeutic agent or to improve its suitability for analytical detection. researchgate.netchromatographyonline.com

One of the primary motivations for derivatizing benzofurans is the search for new pharmaceuticals. The benzofuran motif is a key component in many biologically active compounds, and researchers synthesize extensive libraries of derivatives to screen for activities such as anticancer, antimicrobial, anti-inflammatory, and antifungal properties. rsc.orgmdpi.com For instance, the introduction of an amino group at the C3 position of the benzofuran ring has been shown to enhance biological activities, prompting synthetic efforts in this area. mdpi.com The synthesis of complex derivatives often involves multi-step reaction sequences. A typical pathway might include acylation, methylation, iodination, and cyclization, followed by coupling reactions like the Sonogashira or Heck reactions to introduce further diversity. mdpi.com For example, a benzofuranocarbaldehyde can be condensed with a phenylacetonitrile (B145931) to form derivatives that have been evaluated against numerous human cancer cell lines. mdpi.com

Derivatization is also a key strategy for creating molecular probes and intermediates for further synthesis. ontosight.ai A notable example involves the conversion of a benzofuran-3-carboxylate into a (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid. acs.org This boronic acid derivative serves as a versatile building block in Suzuki coupling reactions, enabling the creation of a diverse library of 2-aryl-benzofuran-3-carboxylates. acs.org

In the context of analytical chemistry, derivatization is employed to improve the detection and separation of molecules in complex biological samples using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netchromatographyonline.com Chemical derivatization with reagents like benzoyl chloride or 3-nitrophenylhydrazine (B1228671) (3-NPH) can increase the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography and enhanced ionization efficiency for mass spectrometry detection. chromatographyonline.comnih.gov Reagents with a benzofurazan (B1196253) structure have been specifically developed to act as fluorogenic tags, enhancing the detectability of target compounds like amino acids or peptides. researchgate.net

Table 1: Examples of Benzofuran Derivatization for Research Applications

Derivative Type Synthetic Strategy Research Application Reference
3-AminobenzofuransIntroduction of an amino group at the C3 position.Enhanced biological activity screening. mdpi.com
2-Aryl-benzofuran-3-carboxylatesSuzuki coupling of (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid with various aryl halides.Creation of compound libraries for diversity-oriented synthesis. acs.org
Fluorogenic AdductsReaction with derivatization reagents having a benzofurazan structure (e.g., NBD-Cl).Enhanced detection in HPLC for bio-sample analysis. researchgate.net
Biologically Active ConjugatesMulti-step synthesis involving coupling reactions to attach complex side chains.Development of specific enzyme inhibitors (e.g., GSK3 inhibitors). googleapis.com
LC-MS/MS-amenable derivativesReaction with agents like benzoyl chloride or 3-nitrophenylhydrazine.Improved sensitivity and separation for metabolomics studies. chromatographyonline.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofurans and their derivatives to reduce the environmental impact of chemical manufacturing. These approaches focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. scielo.org.mx

A key area of development is the use of more environmentally friendly catalysts and reaction media. acs.org Traditional methods often rely on harsh conditions or stoichiometric reagents. Modern approaches favor catalytic systems that are efficient and can be recycled. For instance, copper-based catalysts, such as copper iodide, have been used for the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. acs.org To further enhance the green credentials of these reactions, traditional volatile organic solvents are being replaced with greener alternatives. rsc.org Notable examples include water, or deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. acs.org Palladium-catalyzed reactions, often used for C-C and C-O bond formation in benzofuran synthesis, have also been adapted to be more sustainable by performing them in benign solvents like 2-propanol or acetone, often diluted with water. scielo.org.mx

Energy efficiency is another cornerstone of green synthetic chemistry. scielo.org.mx Researchers have developed methods that proceed at room temperature, eliminating the need for heating and thus reducing energy consumption. rsc.org An environmentally friendly one-pot synthesis of 2-arylbenzofurans has been achieved at ambient temperature through an ortho-hydroxyl group-assisted Wittig reaction followed by in-situ oxidative cyclization. rsc.org

Furthermore, innovative technologies are being employed to drive reactions under greener conditions. Electrochemical synthesis represents a promising alternative, where electron transfer at an electrode surface is used to drive the cyclization reaction, as demonstrated in the synthesis of benzofuranoquinone derivatives from catechols. nih.gov This method avoids the need for chemical oxidants, which often produce toxic byproducts. nih.gov Similarly, photochemical methods that use visible light to catalyze reactions, such as the carboxylation of 2-ethylbenzofuran, represent a clean and energy-efficient synthetic route.

Table 2: Green Chemistry Strategies in Benzofuran Synthesis

Green Chemistry Principle Methodology/Reagent Advantages Reference
Alternative Solvents Deep Eutectic Solvents (e.g., choline chloride-ethylene glycol); Water/2-propanol mixtures.Eco-friendly, biodegradable, low toxicity, reduced use of volatile organic compounds. scielo.org.mxacs.org
Efficient Catalysis Copper iodide (CuI); Palladium on activated carbon fibers; Sr²⁺ modified FeOₓ/SiO₂.High yields, reusability, replaces stoichiometric and often hazardous reagents. acs.org
Energy Efficiency Reactions at ambient/room temperature; Photochemical reactions using visible light.Reduced energy consumption, milder reaction conditions. rsc.org
Waste Reduction One-pot synthesis; Electrochemical methods.Fewer reaction and purification steps, avoids chemical oxidants and their byproducts. rsc.orgacs.orgnih.gov

Reaction Mechanisms and Chemical Transformations of 3 Ethylbenzofuran

Mechanistic Investigations of 3-Ethylbenzofuran Formation Reactions

The synthesis of the this compound scaffold can be achieved through several mechanistic pathways, often involving the strategic formation of the heterocyclic furan (B31954) ring. Key methods include those based on intramolecular cyclization following iminium ion formation and transition-metal-catalyzed coupling reactions.

A significant pathway to benzofuran (B130515) derivatives involves the in-situ generation of an iminium ion, which then undergoes a key intramolecular cyclization step. acs.org This mechanism typically begins with the condensation reaction between a salicylaldehyde (B1680747) derivative and a secondary amine to form an iminium ion. acs.orgmasterorganicchemistry.com The electron-withdrawing nature of the iminium group facilitates a subsequent reaction.

In a general representation of this process, the reaction is proposed to proceed via the formation of an iminium ion, which is then attacked by a nucleophile, such as a copper acetylide. acs.org The resulting intermediate undergoes an intramolecular cyclization and subsequent isomerization to yield the benzofuran core. acs.org The reaction sequence can be summarized as follows:

Protonation & Condensation : The reaction is often initiated under acidic conditions where the carbonyl oxygen of an aldehyde or ketone is protonated, making the carbonyl carbon more electrophilic. masterorganicchemistry.com A primary amine then attacks the carbonyl carbon.

Iminium Ion Generation : Following the initial attack, a series of proton transfer and dehydration steps occur, leading to the formation of a C=N double bond, characteristic of an imine, or more specifically, a positively charged iminium ion. masterorganicchemistry.com

Intramolecular Cyclization : The crucial ring-forming step involves the attack of a nucleophilic center from the ortho-position of the phenolic ring onto the electrophilic carbon of the iminium intermediate. This attack results in the formation of the five-membered furan ring fused to the benzene (B151609) ring. acs.orgresearchgate.net

Isomerization/Aromatization : The cyclized intermediate then undergoes isomerization or a similar process to re-establish the aromaticity of the benzofuran system, leading to the final product. acs.org

This strategy provides a versatile route to various benzofuran derivatives by modifying the starting salicylaldehyde and the reaction partner that ultimately provides the atoms for the C2 and C3 positions of the furan ring. acs.org

Transition metal catalysis, particularly using palladium and copper, offers a powerful and efficient method for constructing the benzofuran skeleton. nobelprize.org The Sonogashira coupling reaction is a prominent example, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. acs.orgrsc.org In the context of this compound synthesis, this involves the reaction of an o-iodophenol with an appropriate alkyne, such as 1-butyne, followed by an intramolecular cyclization.

The generally accepted catalytic cycle for this process involves several key steps: acs.orguwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., o-iodophenol) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. uwindsor.ca

Transmetalation : Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation, displacing the halide and forming a diorganopalladium(II) complex. The use of a copper co-catalyst is often crucial for the success of the reaction. acs.org

Reductive Elimination : The diorganopalladium(II) intermediate undergoes reductive elimination, where the two organic ligands (the aryl group from the phenol (B47542) and the alkynyl group) couple together. nobelprize.org This step forms the C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Intramolecular Cyclization : The product of the Sonogashira coupling, an o-alkynylphenol, then undergoes an intramolecular cyclization (5-endo-dig) where the phenolic oxygen attacks the alkyne's triple bond to form the benzofuran ring. This cyclization is often promoted by the catalyst system or by heat.

This dual palladium/copper catalytic system is highly effective, often resulting in high yields of the desired benzofuran products under relatively mild conditions. acs.org

Reaction Catalyst System Key Intermediates Yield Range Reference
Sonogashira Coupling & CyclizationPdCl₂(PPh₃)₂ / CuIAryl-Pd(II) complex, Copper acetylide84–91% acs.org
One-Pot SynthesisCuBr / 1,10-phenanthrolineAllenyl-copper species69% (for a derivative) sci-hub.se

Iminium Ion Formation and Intramolecular Cyclization

Reactivity Profiles of the this compound Core

The reactivity of this compound is governed by the electron-donating nature of the heterocyclic oxygen atom, which makes the benzofuran ring system electron-rich and thus highly susceptible to electrophilic attack. The ethyl group at the C3 position also influences the regioselectivity of these reactions through steric and electronic effects.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including benzofurans. wikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For benzofuran, the electron-donating oxygen atom activates the ring system towards electrophilic attack. The substitution pattern is directed by the combined influence of the fused ring system and any existing substituents. The ethyl group at the C3 position, being an electron-donating alkyl group, further activates the ring. Theoretical and experimental studies on similar systems suggest that electrophilic attack preferentially occurs at the C2 position. However, since this position is blocked in this compound, substitution is directed to the benzene portion of the molecule, typically at the C4, C5, C6, or C7 positions. qmul.ac.uk The precise location depends on the specific reaction conditions and the nature of the electrophile. libretexts.org

Common electrophilic aromatic substitution reactions include:

Friedel-Crafts Acylation : The introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net

Vilsmeier-Haack Formylation : The introduction of a formyl group (-CHO) using a mixture of dimethylformamide (DMF) and phosphorus oxychloride. researchgate.net

Halogenation : The introduction of halogen atoms (e.g., Br, Cl) onto the ring.

Nitration and Sulfonation : The introduction of nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively.

Reaction Type Reagents Typical Position of Substitution Reference
Friedel-Crafts AcylationRCOCl, AlCl₃Benzene ring (e.g., C5, C7) researchgate.net
Vilsmeier-Haack FormylationPOCl₃, DMFC2 (if unsubstituted), otherwise benzene ring researchgate.net
HalogenationBr₂, Cl₂Benzene ring wikipedia.org

Nucleophilic substitution on an electron-rich aromatic ring like benzofuran is generally unfavorable under standard conditions. matanginicollege.ac.in These reactions typically require either a strongly electron-withdrawing group on the ring to activate it or extreme reaction conditions. rsc.org A nucleophile, an electron-rich species, attacks a substrate at a position of low electron density, leading to the replacement of a leaving group. matanginicollege.ac.inpdx.edu

One pathway through which nucleophilic substitution can occur on such systems is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. rsc.org This multi-step process involves radical and radical anion intermediates and can lead to the substitution of a leaving group (like a halide) on the benzofuran ring by a nucleophile. rsc.org

Nucleophilic addition reactions are not characteristic of the benzofuran core itself but would become relevant if the molecule were functionalized with groups susceptible to such attacks, for example, a carbonyl group introduced via a Friedel-Crafts reaction. In such cases, the carbonyl carbon would be the primary site for nucleophilic attack. smolecule.com

The oxidation and reduction of this compound can target either the furan ring, the benzene ring, or the ethyl substituent. opjsrgh.in Oxidation reactions involve the loss of electrons or an increase in oxidation state, often through the gain of oxygen or loss of hydrogen. savemyexams.comlibretexts.org Reduction involves the gain of electrons or a decrease in oxidation state, often through the gain of hydrogen. cuyamaca.edubhusd.org

Oxidation : The furan ring is susceptible to oxidative cleavage under strong oxidizing conditions. The ethyl group can also be oxidized, potentially at the benzylic position, to form a secondary alcohol or a ketone. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction : Catalytic hydrogenation is a common method for reducing the benzofuran system. Typically, the furan ring is more readily reduced than the benzene ring. This can lead to the formation of 2,3-dihydro-3-ethylbenzofuran. cnr.it Stronger reducing agents or more forcing conditions would be required to reduce the benzene ring. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C) or hydride reagents like lithium aluminum hydride (LiAlH₄).

The specific outcome of these reactions is highly dependent on the choice of reagents and the reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization of 3 Ethylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 3-Ethylbenzofuran. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer shows distinct peaks corresponding to the ethyl group and the five protons of the benzofuran (B130515) ring system. google.com

The ethyl group protons appear as a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are adjacent to a methyl group (3 protons) and are thus split into a quartet (3+1=4). The methyl (-CH₃) protons are adjacent to a methylene group (2 protons) and are split into a triplet (2+1=3). google.com The protons on the benzofuran core resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position on the ring. google.com

Table 1: ¹H NMR Spectral Data for this compound Data obtained in CDCl₃ at 400 MHz. google.com

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.56 – 7.52m (multiplet)-1HAromatic H (H-4 or H-7)
7.47 – 7.43m (multiplet)-1HAromatic H (H-4 or H-7)
7.38d (doublet)1.11HH-2
7.27ddd (doublet of doublet of doublets)8.2, 7.3, 1.51HAromatic H (H-5 or H-6)
7.22ddd (doublet of doublet of doublets)7.3, 4.4, 1.21HAromatic H (H-5 or H-6)
2.76q (quartet)7.62H-CH₂-CH₃
1.30t (triplet)7.63H-CH₂-CH₃

While direct experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be reliably predicted based on established values for benzofuran and substituted aromatic systems. libretexts.orgambeed.com The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, as there are no planes of symmetry.

The carbons of the ethyl group will appear in the high-field (aliphatic) region of the spectrum. The eight carbons of the benzofuran ring system will resonate in the low-field (aromatic) region, with the oxygen-bound carbons (C-7a and C-2) having the highest chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on analogous structures and chemical shift increments.

Predicted Chemical Shift (δ) [ppm]Assignment
~155C-7a
~141C-2
~129C-3a
~124C-6
~123C-4
~121C-5
~118C-3
~111C-7
~18-CH₂-CH₃
~14-CH₂-CH₃

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). azom.com For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet at 2.76 ppm and the methyl triplet at 1.30 ppm, confirming the ethyl fragment. It would also reveal the coupling network among the aromatic protons (H-4, H-5, H-6, and H-7), helping to assign their specific positions on the benzene (B151609) ring. univ-lille1.fr

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be crucial for confirming the substitution pattern. Key correlations would be expected between the methylene protons of the ethyl group and the H-2 and H-4 protons on the benzofuran core, confirming the ethyl group's position at C-3.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons to which they are attached. nanalysis.comlibretexts.org An HSQC spectrum would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For example, it would show a cross-peak between the proton signal at ~1.30 ppm and the carbon signal at ~14 ppm, assigning them to the methyl group.

Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. libretexts.org This data is used to confirm the molecular weight and deduce structural features based on fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O, giving it a nominal molecular weight of 146 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 146. The fragmentation of this compound is expected to be dominated by the cleavage of the ethyl group, as this leads to the formation of a highly stable, resonance-stabilized cation. The most significant fragmentation is the loss of a methyl radical (•CH₃), a process known as benzylic cleavage, to form the [M-15]⁺ ion. docbrown.infobioanalysis-zone.com

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zIonPredicted Fragmentation PathwayNotes
146[C₁₀H₁₀O]⁺•Molecular IonShould be a prominent peak.
131[C₉H₇O]⁺[M - CH₃]⁺Loss of a methyl radical. Expected to be the base peak due to the stability of the resulting cation.
117[C₈H₅O]⁺[M - C₂H₅]⁺Loss of an ethyl radical.
103[C₇H₃O]⁺[M - CH₃ - CO]⁺Loss of carbon monoxide from the [M-15] fragment.
89[C₇H₅]⁺[M - C₂H₅ - CO]⁺Loss of carbon monoxide from the [M-29] fragment.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀O. The calculated exact mass for [M]⁺• is 146.0732 Da. An experimental HRMS measurement matching this value would definitively confirm the elemental formula and rule out other possible formulas that have the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the context of this compound analysis, GC would be used to separate it from a mixture of other compounds, such as reaction byproducts or other isomers like 2-Ethylbenzofuran (B194445). libretexts.org Each compound elutes from the GC column at a characteristic retention time. As each separated compound enters the mass spectrometer, a mass spectrum is generated, allowing for positive identification. This technique is essential for verifying the purity of a sample and for identifying the components of a complex mixture.

Electron Impact (EI) and Electrospray Ionization (ESI) MS

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. msu.edulibretexts.org The choice of ionization method, such as the "hard" technique of Electron Impact (EI) or the "soft" technique of Electrospray Ionization (ESI), significantly influences the resulting mass spectrum. chemrxiv.orgazom.com

Electron Impact (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with a high-energy electron beam, typically 70 eV, which causes the molecule to lose an electron, forming a high-energy molecular ion (M•+). msu.educhemguide.co.uk This molecular ion is often energetically unstable and undergoes extensive fragmentation. chemguide.co.uk This fragmentation provides valuable information about the molecule's structure. imreblank.ch

For this compound (C₁₀H₁₀O, Molecular Weight: 146.19 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z = 146. Due to the high energy of EI, this molecular ion will fragment, primarily through cleavages that form stable carbocations. The most likely fragmentation pathways involve the ethyl group at the C3 position:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (mass = 15). This would produce a prominent fragment ion at m/z = 131 ([M-15]⁺). This [M-CH₃]⁺ ion is stabilized by resonance with the benzofuran ring system.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the benzofuran ring and the ethyl group would result in the loss of an ethyl radical (mass = 29), although this is generally less favored than the formation of the more stable secondary carbocation at m/z 131.

The fragmentation pattern in EI-MS serves as a molecular fingerprint, which can be compared against spectral libraries for identification. imreblank.ch

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that generates ions directly from a solution, imparting minimal excess energy to the analyte. chemrxiv.orgnih.gov This method is particularly useful for polar and high-molecular-weight compounds but can also be applied to smaller molecules. researchgate.net Unlike EI, ESI typically produces minimal fragmentation, with the spectrum being dominated by the pseudomolecular ion, such as the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov

When analyzing this compound by ESI-MS, the spectrum would be expected to show a strong signal for the protonated molecule at m/z = 147.1 ([C₁₀H₁₁O]⁺). This technique is advantageous when the primary goal is to confirm the molecular weight of the compound with high confidence and without the complexity of fragmentation patterns. azom.com ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. googleapis.com

Ionization MethodExpected Key Ion (m/z)TypeInformation Provided
Electron Impact (EI)146Molecular Ion (M•+)Molecular Weight
131Fragment Ion ([M-CH₃]⁺)Structural Information (loss of methyl)
Electrospray (ESI)147Protonated Molecule ([M+H]⁺)Confirms Molecular Weight with minimal fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted on a spectrum. specac.com

The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural components: the aromatic benzofuran core, the furan (B31954) ether linkage, and the aliphatic ethyl group. libretexts.org

Key expected absorptions include:

Aromatic C-H Stretching: Aromatic C-H bonds typically show sharp, medium-intensity stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (CH₃ and CH₂) will exhibit strong stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring of the benzofuran system give rise to several medium to weak absorptions in the 1600-1475 cm⁻¹ region. libretexts.org The presence of multiple bands in this area is characteristic of aromatic structures. youtube.com

C-O-C Asymmetric Stretching: The ether linkage within the furan ring is a key functional group. It is expected to produce a strong, characteristic asymmetric C-O-C stretching band between 1300-1000 cm⁻¹. uc.edu For aromatic ethers, this peak is often found near 1250 cm⁻¹.

C-H Bending: Out-of-plane (oop) bending vibrations for the aromatic C-H bonds occur in the 900-675 cm⁻¹ region, and their positions can sometimes provide information about the substitution pattern on the benzene ring. libretexts.org

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-H (ethyl)Stretch3000 - 2850Strong
Aromatic C=CIn-ring Stretch1600 - 1475Medium-Weak
Aromatic Ether (C-O-C)Asymmetric Stretch1300 - 1000Strong
Aromatic C-HOut-of-Plane Bend900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for compounds containing conjugated systems, such as the benzofuran ring in this compound. The resulting spectrum provides insights into the electronic structure of the molecule.

The UV-Vis spectrum of the parent compound, benzofuran, shows characteristic absorptions related to its π-electron system. nist.gov The addition of an ethyl group at the C3 position is expected to have a modest influence on the electronic transitions. As an alkyl group, the ethyl substituent acts as a weak electron-donating group through hyperconjugation, which can cause a small shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted benzofuran.

The primary absorptions for benzofuran-type structures arise from π → π* transitions within the conjugated aromatic system. A typical UV-Vis spectrum for this compound, likely recorded in a solvent like ethanol (B145695) or hexane (B92381), would be expected to exhibit strong absorption bands characteristic of the benzofuran chromophore.

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformation, can be generated. wikipedia.org

While specific X-ray diffraction data for this compound is not readily found in the public domain, the technique has been successfully applied to its derivatives. For instance, the crystal structure of 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran has been determined by X-ray diffraction. ebi.ac.uk This analysis provides precise information on the planarity of the benzofuran ring and the spatial orientation of the substituent groups.

For this compound to be analyzed by this method, it would first need to be grown as a single crystal of sufficient quality. The diffraction experiment would yield the unit cell dimensions and the space group symmetry of the crystal. wikipedia.org Subsequent data processing and structure refinement would reveal the exact solid-state conformation of the molecule, confirming the connectivity established by other spectroscopic methods and providing unparalleled detail about its three-dimensional structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and for assessing the purity of a compound. royed.in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic molecules like this compound.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. core.ac.uk It is widely used to determine the purity of a sample by separating the main compound from any impurities. chromforum.org

The purity of derivatives of this compound has been successfully assessed using reversed-phase HPLC. researchgate.net In a typical setup for analyzing this compound, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. The purity is often calculated by the peak area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. researchgate.net

A representative HPLC method for a this compound derivative involved the following conditions: researchgate.net

ParameterCondition
InstrumentAgilent 1200
ColumnABZ+ plus (3.5 µm, 3.0 x 150 mm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
DetectionDiode-Array Detector (DAD) at 210 nm
Analysis Time20 minutes

This method demonstrates that HPLC with UV detection is highly effective for the quantitative analysis and purity determination of benzofuran-based compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. tcichemicals.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. whitman.edu

Given its volatility, this compound is well-suited for GC analysis. The technique is frequently coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components. Pyrolysis-GC/MS has been used to identify this compound as a product from the liquefaction of corn stalk, demonstrating the method's utility in complex mixture analysis. ncsu.edu

A standard GC analysis of this compound would involve injecting a solution of the compound into a heated inlet, where it is vaporized. The vapor is then swept by an inert carrier gas (e.g., helium or nitrogen) onto a capillary column (e.g., DB-5). The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. whitman.edu GC is highly effective for assessing the purity of this compound and for quantifying it in various samples.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are pivotal analytical techniques for the qualitative and semi-quantitative analysis of a wide array of chemical compounds. umass.eduwikipedia.org In the context of benzofuran derivatives, these methods are frequently employed to monitor reaction progress, assess compound purity, and aid in the identification of specific isomers. mdpi.comeaspublisher.comkoreascience.kr While specific research detailing the TLC and HPTLC analysis of this compound is not extensively documented in publicly available literature, the general principles and methodologies applied to other benzofuran derivatives provide a strong framework for its characterization.

TLC separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel or alumina (B75360) coated plate, and a mobile phase, a solvent system that moves up the plate via capillary action. wikipedia.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification under specific chromatographic conditions. libretexts.org

For a compound like this compound, a variety of mobile phases can be theorized for effective separation on a standard silica gel TLC plate. The choice of eluent is critical and is determined by the polarity of the analyte. Given the ether linkage and the ethyl-substituted furan ring, this compound is expected to be a compound of low to moderate polarity. Therefore, a mobile phase consisting of a non-polar solvent such as hexane or petroleum ether, mixed with a small proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane, would likely provide optimal resolution.

Visualization of the separated spots on a TLC plate can be achieved through non-destructive methods, such as viewing under UV light (typically at 254 nm), where UV-active compounds like benzofurans will appear as dark spots against a fluorescent background. mdpi.comwikipedia.org Destructive methods, involving staining with reagents like potassium permanganate (B83412), can also be used for visualization. nih.gov

Detailed Research Findings

Although specific studies on this compound are scarce, research on related benzofuran derivatives offers valuable insights. For instance, the TLC analysis of various benzofuran derivatives has been conducted using silica gel plates with different solvent systems. nih.gov The progress of reactions to synthesize benzofuran derivatives is commonly monitored by TLC, using eluents such as a mixture of ethyl acetate and petroleum ether. koreascience.kr

HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and improved quantification capabilities. wikipedia.orgresearchgate.net This is achieved through the use of plates with smaller and more uniform particle sizes for the stationary phase, leading to more efficient separations. wikipedia.org HPTLC is a powerful tool for the fingerprinting of complex mixtures and the quantification of specific analytes. researchgate.net In the analysis of herbal medicines and pharmaceutical formulations containing heterocyclic compounds, HPTLC has demonstrated its utility. uni-giessen.descispace.com

The following tables present hypothetical yet representative data for the TLC and HPTLC analysis of this compound, based on typical conditions used for related benzofuran compounds.

Table 1: Representative Thin-Layer Chromatography (TLC) Data for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (9:1, v/v)
Rf Value ~ 0.45
Visualization UV light (254 nm)

This table is illustrative and represents typical, not experimentally verified, data for this compound.

Table 2: Representative High-Performance Thin-Layer Chromatography (HPTLC) Parameters for this compound

ParameterDescription
Stationary Phase HPTLC Silica Gel 60 F254
Mobile Phase Toluene:Acetone (95:5, v/v)
Application Volume 2 µL
Bandwidth 8 mm
Migration Distance 80 mm
Detection Wavelength 254 nm (Densitometric Scanning)
Expected Rf Value ~ 0.50

This table is illustrative and represents typical, not experimentally verified, data for this compound.

The development of a specific and validated TLC or HPTLC method for this compound would require systematic experimentation to optimize the mobile phase composition for the best separation and resolution from potential impurities or related compounds. Such a method would be invaluable for quality control during its synthesis and for its detection in various matrices.

Computational Chemistry and Theoretical Studies of 3 Ethylbenzofuran

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density.

Molecular Geometry Optimization

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable (minimum energy) conformation. nubakery.org For 3-Ethylbenzofuran, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized structure serves as the foundation for subsequent calculations of other properties. The process typically involves starting with an initial geometry and iteratively adjusting it until the forces on the atoms are minimized. stackexchange.com

Electronic Properties (e.g., HOMO-LUMO, Partial Charges)

The electronic properties of a molecule are key to understanding its reactivity and behavior. DFT calculations are employed to determine several of these properties for this compound.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that characterizes the chemical stability and reactivity of the molecule. physchemres.org A smaller HOMO-LUMO gap generally implies higher reactivity. physchemres.org For benzofuran (B130515) derivatives, these calculations reveal how the electronic structure is influenced by substituents. researchgate.net

Partial Charges: The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. DFT can be used to calculate these Mulliken atomic charges, which are crucial for understanding electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack. bhu.ac.inorientjchem.org

The following table summarizes key electronic properties calculated for a representative benzofuran derivative using DFT.

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.
Dipole Moment A measure of the overall polarity of the molecule. bhu.ac.in

Vibrational and Thermodynamic Properties

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. orientjchem.org These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. orientjchem.org

From the vibrational frequencies, various thermodynamic properties can be calculated, including: researchgate.netiphy.ac.cnnist.gov

Zero-point vibrational energy: The energy of the molecule at absolute zero temperature due to its vibrational motion.

Enthalpy and Entropy: These thermodynamic quantities can be calculated at different temperatures, providing insight into the molecule's stability and behavior under various conditions. nist.gov

Heat Capacity: The amount of heat required to raise the temperature of the substance by a certain amount. nist.gov

These thermodynamic properties are derived from the partition function, which is constructed from the calculated vibrational frequencies. researchgate.netmsaweb.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. jyoungpharm.org This method is instrumental in drug discovery and understanding biological processes at a molecular level.

Analysis of Binding Affinities and Interactions

For this compound and its derivatives, molecular docking simulations can be used to predict how they might interact with specific protein targets. nih.gov The simulation calculates a binding affinity or docking score, which is an estimation of the binding energy of the ligand to the receptor. A lower binding energy generally indicates a more favorable interaction. jyoungpharm.org

The analysis also reveals the specific types of interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Crucial for the specificity of binding. mdpi.com

Hydrophobic interactions: Often a major driving force for binding. jyoungpharm.org

Pi-stacking and pi-sulfur interactions: Can occur with aromatic rings present in the ligand and receptor. mdpi.com

Studies on similar benzofuran derivatives have shown that the presence and position of substituents significantly influence the binding affinity and the types of interactions formed with the protein's active site. jst.go.jp

The following table illustrates typical data obtained from a molecular docking study.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Example Protein AThis compound-7.5TYR123, PHE234, LEU345
Example Protein BThis compound-6.8HIS45, VAL56, TRP67

Protein–Ligand Complex Stability

While docking provides a static picture of the binding, molecular dynamics (MD) simulations can be used to assess the stability of the protein-ligand complex over time. scielo.sa.cr Starting from the docked pose, an MD simulation tracks the movements of the atoms in the complex, providing insights into its dynamic behavior and stability. mdpi.com

A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will typically show a low and converging RMSD value over the course of the simulation. researchgate.net These simulations help to confirm that the interactions predicted by docking are maintained in a dynamic environment, thus providing a more reliable assessment of the potential of a compound to bind to a specific target. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. scholarsresearchlibrary.com These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested chemicals. nih.gov A QSAR model is typically expressed as a mathematical equation:

Activity = f(Physicochemical Properties and/or Structural Descriptors) + error mdpi.com

For a hypothetical QSAR study on this compound derivatives, a series of analogues would be synthesized and tested for a specific biological activity (e.g., inhibition of an enzyme like protein tyrosine phosphatase-1B or activity as a histone lysine (B10760008) methyl transferase inhibitor, which have been targets for other benzofuran derivatives). nih.govresearchgate.net The goal would be to correlate the variations in their chemical structures with changes in their measured biological potency.

Research Findings (Hypothetical)

A QSAR study for a series of this compound derivatives would involve calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, such as:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability. nih.gov

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the molecule's reactivity. sci-hub.se

Topological Descriptors: Numerical indices that describe the molecule's atomic connectivity and shape.

Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR model. researchgate.net A hypothetical QSAR model for a series of this compound derivatives might look like the following equation:

pIC₅₀ = -0.25 * (logP)² + 1.5 * logP + 0.05 * MR - 0.8 * (LUMO) + 2.1

This equation would suggest that the biological activity (pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) has a parabolic relationship with lipophilicity and is positively influenced by molar refractivity and negatively by the LUMO energy. Such a model, once validated, could be used to predict the potency of new, unsynthesized this compound analogues, thereby guiding the design of more effective compounds. nih.gov

Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives

Below is an illustrative data table that would be generated in a QSAR study. The values are hypothetical and serve to demonstrate the type of data collected and used for modeling.

Compound IDR-Group (at position 5)pIC₅₀ (Hypothetical)logPMolar Refractivity (cm³/mol)LUMO Energy (eV)
3EB-01 -H5.23.145.2-1.1
3EB-02 -Cl5.83.850.3-1.5
3EB-03 -CH₃5.53.649.8-1.0
3EB-04 -OCH₃6.13.052.1-0.9
3EB-05 -NO₂6.53.251.5-2.0

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations provide detailed insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. mdpi.com This is particularly important for understanding how a molecule might bind to a biological target. acs.org

The primary source of flexibility in this compound is the rotation around the single bond connecting the ethyl group to the benzofuran ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations.

Research Findings (Hypothetical)

An MD simulation of this compound would be performed by placing the molecule in a simulated solvent box (e.g., water) and using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and their subsequent motions. mdpi.com The key parameter to analyze would be the dihedral angle describing the rotation of the ethyl group relative to the plane of the benzofuran ring.

The simulation would likely reveal several low-energy conformers. For n-propylbenzene, a similar molecule, both anti and gauche conformations have been observed. For this compound, the analysis would focus on the dihedral angle (τ) between the C2-C3 bond of the furan (B31954) ring and the C-C bond of the ethyl group.

Anti-conformation: The ethyl group points away from the furan ring, representing a staggered and likely low-energy state.

Syn- or Eclipsed conformation: The ethyl group is positioned over the furan ring, which could lead to steric hindrance and a higher energy state.

The results would typically be presented as a potential energy surface or a population distribution of different conformations at a given temperature. This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

This table summarizes hypothetical results from an MD simulation, showing the relative energies and populations of different conformers based on the key dihedral angle.

ConformerDihedral Angle (τ) RangeRelative Energy (kcal/mol)Population at 298 K (%)
Anti 150° to -150°0.0~70%
Gauche 1 30° to 90°1.2~14%
Gauche 2 -90° to -30°1.2~14%
Syn-Eclipsed -30° to 30°> 3.0< 2%

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Research Applications of 3 Ethylbenzofuran Scaffolds

Applications in Organic Synthesis as Intermediate Precursors

The benzofuran (B130515) nucleus is a significant structural element in many medicinally important organic compounds. nih.gov As a result, the development of novel and efficient synthetic methods to construct and functionalize this scaffold is a key area of research. bohrium.com The 3-ethylbenzofuran structure, in particular, acts as a crucial intermediate, enabling the synthesis of more elaborate molecules.

Synthesis of Complex Organic Molecules

The this compound scaffold is a foundational component for building a wide array of complex organic molecules. Its inherent reactivity and the potential for substitution at various positions allow chemists to use it as a starting point for multi-step syntheses. For instance, methods for creating 3-substituted benzofurans are critical as these compounds are precursors to various biologically active molecules and materials. nih.gov Researchers have developed numerous strategies for the synthesis of 2,3-disubstituted benzofurans, which are notable building blocks for medicinal and biologically active compounds. tandfonline.com

One notable application is in the diversity-oriented synthesis of chemical libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.org These libraries are used in high-throughput screening to identify new drug leads. The synthesis often begins with precursors like salicylaldehydes, which are then converted into 3-carboxy-2-aryl-benzofurans, demonstrating the versatility of the benzofuran core in creating a wide range of derivatives. acs.org

Development of Novel Synthetic Methodologies

Research into this compound and related scaffolds has led to the discovery and refinement of new synthetic reactions. Chemists are continually exploring innovative catalytic systems and reaction pathways to construct the benzofuran core with high efficiency and selectivity. bohrium.com These methodologies are crucial for advancing the field of organic chemistry.

Key synthetic strategies include:

  • Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, nickel, and rhodium are widely used to construct the benzofuran ring. nih.govbohrium.comacs.org For example, palladium-catalyzed intramolecular Heck reactions and copper-catalyzed coupling/cyclization reactions have proven effective for synthesizing 3-substituted benzofurans. mdpi.com
  • One-Pot Procedures: Efficient one-pot syntheses have been developed, such as the reaction of o-hydroxybenzaldehydes with N-tosyl-hydrazones and terminal alkynes, catalyzed by copper(I) bromide, to yield substituted benzofurans. mdpi.com
  • Generation of Intermediates: A novel method involves the in-situ generation of ortho-quinone methide intermediates from silyl-protected precursors. nih.gov These intermediates can then react with various nucleophiles to form 3-substituted 2,3-dihydrobenzofurans in a regioselective manner. nih.gov
  • These evolving synthetic methods not only provide access to new molecules but also contribute to a deeper understanding of reaction mechanisms.

    Materials Science Research

    The benzofuran scaffold is not only important in medicinal chemistry but also finds significant application in materials science. researchgate.net Its derivatives are utilized in the creation of polymers, dyes, and advanced electronic materials due to their unique structural and electronic properties. nih.govbohrium.com

    Photochromic Materials Development

    The this compound scaffold has been incorporated into novel photochromic materials, particularly diarylethenes. grafiati.com Photochromic compounds can reversibly change their structure and, consequently, their absorption spectra (color) upon irradiation with light. ymdchem.com This property makes them suitable for applications in optical data storage, molecular switches, and smart windows. spie.org

    A notable example is the unsymmetrical diarylethene, 1-(2-methyl-5-chloro-3-thienyl)-2-(2-ethyl-benzofuran-3-yl)perfluorocyclopentene. grafiati.comresearchgate.net This molecule demonstrates reversible photochromism, switching from a colorless open-ring form to a red closed-ring form when exposed to UV light. The process is reversed by irradiation with visible light. Such compounds have been studied both in solution and when embedded in polymer matrices like poly(methyl methacrylate) (PMMA), showing potential for use in high-capacity optical storage and real-time holographic materials. researchgate.net

    The key reaction involves a reversible 6-electron electrocyclic reaction, as shown in the table below.

    Table 1: Photochromic Properties of a this compound Derivative
    CompoundIsomerStateTriggerObserved ChangePotential Application
    1-(2-methyl-5-chloro-3-thienyl)-2-(2-ethyl-benzofuran-3-yl)perfluorocyclopentene grafiati.comOpen-ring (1a)ColorlessUV Light (e.g., 254 nm)Forms colored closed-ring isomer (1b)Optical Data Storage
    Closed-ring (1b)Red/PurpleVisible Light (>500 nm)Reverts to colorless open-ring isomer (1a)

    Polymer Chemistry and Specialty Polymers

    Benzofuran derivatives are valuable monomers and building blocks in polymer chemistry. researchgate.net The rigid and planar structure of the benzofuran ring can impart desirable properties to polymers, such as enhanced thermal stability and specific electronic characteristics. alfa-chemistry.com These scaffolds have been incorporated into various types of polymers, including polyamides, polyesters, and other specialty polymers. nih.gov

    While specific research focusing solely on this compound polymers is limited, the general applicability of the benzofuran scaffold is well-established. For example, multi-fluorinated liquid crystal compounds incorporating a benzofuran core have been synthesized, demonstrating large dielectric anisotropy and improved solubility, which are crucial properties for display technologies. tandfonline.com The ability to functionalize the benzofuran ring allows for the tuning of polymer properties for specific applications in materials science. researchgate.net

    Organic Photovoltaics and Field-Effect Transistors

    The benzofuran scaffold is a promising component in the design of organic semiconductors for electronic devices. alfa-chemistry.com Its derivatives are explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) or solar cells. nih.govalfa-chemistry.com

    In the context of OPVs, fused heterocyclic structures like thieno[2,3-f]benzofuran (TBF) are of particular interest. nih.govnih.govacs.org TBF possesses a highly planar structure, strong electron-donating ability, and high hole mobility, which are advantageous for efficient charge transport in solar cells. nih.govnih.govacs.org Polymers based on TBF have been shown to achieve high power conversion efficiencies (PCE) and high open-circuit voltages in polymer solar cells. scienceweb.uz For instance, a polymer synthesized from a TBF derivative and thienopyrroledione achieved a PCE of over 4.3% with a high open-circuit voltage of 1.09 V. scienceweb.uz

    Investigations into Molecular Mechanisms of Biological Activity

    The biological activity of this compound derivatives is a subject of intense scientific scrutiny. Investigations into their molecular mechanisms have revealed a range of effects, from enzyme inhibition and receptor modulation to the alteration of critical cellular pathways. These studies are crucial for understanding the therapeutic potential of this class of compounds.

    Derivatives of the benzofuran scaffold have been identified as potent inhibitors of various enzymes, and research has begun to elucidate the mechanistic basis of their action. rsc.org Studies on related benzofuran structures provide insights into how this compound derivatives might function as enzyme inhibitors.

    For instance, a series of 2-benzylidenebenzofuran-3(2H)-ones, which share a core structural motif with 3-substituted benzofurans, were synthesized and evaluated as inhibitors of alkaline phosphatase (AP). rsc.org Several of these compounds exhibited excellent inhibitory activity, with some even surpassing the potency of the standard inhibitor KH2PO4. rsc.org Kinetic studies of the most potent derivative revealed a non-competitive pathway of inhibition against human intestinal alkaline phosphatase (h-IAP). rsc.org In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. wikipedia.orgsci-hub.se

    Similarly, benzofuran-appended oxadiazole molecules have been investigated as tyrosinase inhibitors. nih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. biofor.co.il Some of these synthetic hybrids showed significant tyrosinase inhibition, with one derivative demonstrating greater potency than the standard drug, ascorbic acid. nih.gov Mechanistic studies, including molecular docking, suggested that these compounds could block the access of the substrate to the active site of the tyrosinase enzyme, indicating a competitive mode of inhibition. mdpi.com In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. wikipedia.orgsci-hub.se

    While these studies focus on derivatives of the broader benzofuran class, the findings on inhibition mechanisms provide a strong foundation for investigating and designing this compound-based enzyme inhibitors.

    Table 1: Enzyme Inhibition by Benzofuran Derivatives

    Compound Class Target Enzyme Inhibition Mechanism Key Findings Reference(s)
    2-Benzylidenebenzofuran-3(2H)-ones Alkaline Phosphatase (AP) Non-competitive Several derivatives showed higher potency than the standard inhibitor. rsc.org
    Benzofuran-appended oxadiazoles Tyrosinase Competitive One derivative was more potent than ascorbic acid. nih.govmdpi.com
    Carbothioamidopyrazoles Tyrosinase Competitive Two compounds exhibited stronger inhibition than kojic acid. mdpi.com

    The interaction of this compound derivatives with various receptors has been a significant area of research, particularly concerning opioid and histamine (B1213489) H3 receptors.

    Opioid Receptors:

    A series of novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to κ-opioid (KOR) and μ-opioid receptors (MOR). jst.go.jp Opioid receptors, including MOR, KOR, and delta-opioid receptors (DOR), are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.govguidetopharmacology.org While MOR activation is primarily associated with potent analgesia, it also carries a high risk of dependence. jst.go.jp In contrast, selective KOR agonists are being explored as potentially non-addictive therapeutic agents for pain and pruritus. jst.go.jp

    In one study, several tertiary amine derivatives of 3-substituted benzofurans possessing an ethynyl (B1212043) group demonstrated moderate binding affinity to KOR, with IC50 values ranging from 3.9 to 11 µM, while showing no measurable binding to MOR. jst.go.jp This selectivity for KOR over MOR is a desirable characteristic for developing analgesics with a reduced potential for addiction. jst.go.jp The study suggested that the binding mode of these benzofuran derivatives might differ from that of traditional opioids. jst.go.jp Molecular modeling studies of other benzofuran derivatives targeting the mu opioid receptor (MOR) have indicated that the orientation of the benzofuran ring within the receptor's binding pocket is a critical determinant of its function as an agonist or antagonist. rsc.org

    Histamine H3 Receptor:

    Benzofuran-based compounds have also been extensively studied as antagonists of the histamine H3 receptor, another GPCR involved in various central nervous system functions. pharmatutor.orgnih.govresearchgate.netacs.orgcapes.gov.br H3 receptor antagonists have shown potential for treating cognitive disorders. pharmatutor.org Structure-activity relationship (SAR) studies of arylbenzofuran derivatives have been conducted to optimize their binding affinity. researchgate.net For example, a series of 2-aminoethylbenzofuran derivatives were found to be potent H3 receptor antagonists in vitro. pharmatutor.org One particular compound from this series, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, exhibited a significant improvement in binding potency compared to previously reported compounds. acs.orgcapes.gov.br These findings highlight the potential of the benzofuran scaffold in designing selective and potent H3 receptor antagonists.

    Table 2: Receptor Binding Affinity of Benzofuran Derivatives

    Compound Series Receptor Target Key Findings Reference(s)
    3,4,7-Trisubstituted benzofurans κ-Opioid Receptor (KOR) Moderate and selective binding to KOR over MOR (IC50 = 3.9–11 µM). jst.go.jp
    2-Aminoethylbenzofuran derivatives Histamine H3 Receptor Potent antagonists with high binding affinity (human Ki of 0.05 nM for one derivative). pharmatutor.orgacs.orgcapes.gov.br

    The biological effects of this compound derivatives are often mediated through the modulation of intracellular signaling pathways that regulate fundamental cellular processes like inflammation, proliferation, and apoptosis.

    Anti-inflammatory Pathways:

    Research has shown that benzofuran-piperazine hybrid compounds can exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. nih.gov These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases. nih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW-264.7 cells, a model for inflammation, a specific benzofuran derivative was found to significantly inhibit the phosphorylation of key proteins in both the NF-κB (IKKα/IKKβ, IκBα, p65) and MAPK (ERK, JNK, p38) pathways in a dose-dependent manner. nih.gov This inhibition led to a downstream reduction in the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov These findings suggest that this compound analogs could be developed as anti-inflammatory agents by targeting these critical signaling cascades.

    Anticancer and Apoptotic Pathways:

    In the context of cancer, benzofuran derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating various cellular pathways. jcpjournal.orgmdpi.comejmo.orgnih.govfrontiersin.org For example, certain chalcone (B49325) derivatives containing a benzofuran moiety have been reported to induce apoptosis in cancer cells through a caspase-dependent pathway, which involves an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. ejmo.org

    Furthermore, some vanillin-derived compounds, which can be structurally related to substituted benzofurans, have been shown to inhibit the Wnt/β-catenin signaling pathway, leading to apoptosis and cell cycle arrest in human breast cancer cells. guidetopharmacology.org Other phytochemicals with benzofuran-like structures have been found to inhibit survival cascades such as the phosphatidylinositol-3 kinase (PI3K)/AKT and MAPK pathways, which are often hyperactivated in various cancers. jcpjournal.org The ability to modulate these pathways makes the this compound scaffold a promising starting point for the development of novel anticancer agents. mdpi.comnih.gov

    Table 3: Modulation of Cellular Pathways by Benzofuran Derivatives

    Compound Class Cellular Pathway(s) Biological Effect Reference(s)
    Benzofuran-piperazine hybrids NF-κB and MAPK Anti-inflammatory nih.gov
    Benzofuran-chalcone derivatives Caspase-dependent apoptosis, ROS production Anticancer ejmo.org
    Vanillin-related compounds Wnt/β-catenin Anticancer guidetopharmacology.org
    Various benzofuran derivatives PI3K/AKT, MAPK Anticancer jcpjournal.org

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.org For benzofuran derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. mdpi.comrsc.org

    Anticancer Activity:

    In the pursuit of novel anticancer agents, SAR studies on benzofuran derivatives have revealed several key structural features that are crucial for their cytotoxic activity. mdpi.com For instance, early studies indicated that the presence of an ester or heterocyclic ring substitution at the C-2 position of the benzofuran core was important for cytotoxicity. mdpi.com More recent research has explored the impact of substitutions at other positions. For example, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes yielded a series of compounds that were screened for anticancer activity. mdpi.com The nature and position of substituents on the benzaldehyde (B42025) ring were found to significantly influence their potency. mdpi.com Additionally, the introduction of a bromine atom at the methyl group on the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. mdpi.com

    Receptor Binding:

    SAR studies have also been crucial in the development of benzofuran-based receptor ligands. For histamine H3 receptor antagonists, research on 2-aminoethylbenzofuran derivatives has shown that modifications to the benzofuran core and the aminoethyl side chain can dramatically affect binding affinity. pharmatutor.org The synthesis and evaluation of a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives led to the discovery of compounds with significantly improved potency over earlier candidates. acs.orgcapes.gov.br

    In the context of opioid receptors, a study on 3,4,7-substituted benzofuran derivatives highlighted the importance of the substituent at the 3-position for selective binding to the κ-opioid receptor. jst.go.jp The presence of an aryl substituent on a hydroxy group was found to be important for KOR binding, while the presence of a saturated azocine (B12641756) ring, common in many opioids, appeared to hinder binding. jst.go.jp These SAR findings provide a roadmap for the rational design of novel this compound derivatives with optimized biological activities.

    Table 4: Key SAR Findings for Benzofuran Derivatives

    Biological Target Structural Feature Impact on Activity Reference(s)
    Cancer Cells Ester/heterocyclic substitution at C-2 Crucial for cytotoxicity mdpi.com
    Cancer Cells Bromine on C-3 methyl group Remarkable cytotoxic activity mdpi.com
    Histamine H3 Receptor Modifications to benzofuran and side chain Significant changes in binding affinity pharmatutor.orgacs.orgcapes.gov.br
    κ-Opioid Receptor Aryl substituent on hydroxy group at C-3 Important for KOR binding jst.go.jp

    Modulation of Cellular Pathways

    Environmental Chemistry Research

    Currently, there is limited specific information available in the scientific literature regarding the environmental chemistry of this compound. A safety data sheet for a structurally related compound, 7-(sec-butyl)-3-ethylbenzofuran-2(3H)-one, indicates that data on its ecotoxicity, persistence, and degradability are not available. aksci.com This suggests a potential data gap for this class of compounds.

    In general, the environmental fate of organic pollutants is governed by processes such as biodegradation, photodegradation, and hydrolysis. ucanr.educhemsafetypro.commdpi.com Biodegradation, the breakdown of substances by microorganisms like bacteria and fungi, is a primary mechanism for the removal of many organic chemicals from the environment. ucanr.eduresearchgate.net The rate and extent of biodegradation depend on the chemical structure of the compound and the environmental conditions. ucanr.edu For instance, the presence of multiple aromatic rings or halogen atoms can increase the persistence of a compound. mdpi.com

    Given the aromatic nature of the benzofuran core, it is plausible that this compound and its derivatives could exhibit some degree of environmental persistence. However, without specific studies, it is difficult to predict their environmental behavior. Future research in environmental chemistry should include investigations into the biodegradability of this compound under various environmental conditions (e.g., aerobic and anaerobic) and assessments of its potential toxicity to aquatic life and other non-target organisms. Such studies are essential for a comprehensive understanding of the environmental impact of this class of compounds.

    Future Directions and Emerging Research Avenues in 3 Ethylbenzofuran Chemistry

    Exploration of Novel Synthetic Pathways

    The synthesis of substituted benzofurans is a rapidly evolving field, with a continuous quest for more efficient and versatile methods. numberanalytics.com While classic methods exist, recent progress has focused on transition-metal-catalyzed reactions, one-pot strategies, and domino reactions to construct the benzofuran (B130515) core with greater complexity and control. nih.govacs.org

    Future exploration in the synthesis of 3-ethylbenzofuran and its derivatives is likely to concentrate on several key areas:

    Transition-Metal Catalysis : Palladium, copper, and rhodium have been used extensively for the synthesis of benzofuran derivatives. nih.govacs.org Palladium-catalyzed reactions, such as Heck and Sonogashira couplings, have proven effective for creating C-C bonds. nih.gov Copper-catalyzed methods, often considered more sustainable, are used for one-pot syntheses from simple starting materials like salicylaldehydes and alkynes. acs.org Recent research has also highlighted rhodium-catalyzed C-H activation and annulation strategies. nih.govacs.org The development of novel ligands and catalytic systems will be crucial to improve selectivity, yield, and applicability for specific isomers like this compound.

    Metal-Free Approaches : To enhance the green credentials of synthetic chemistry, metal-free reaction pathways are gaining prominence. nih.gov These include phosphine-mediated Wittig-type reactions and acid-catalyzed dehydrative cyclizations. orgsyn.orgnih.gov Research into organocatalysis and light-induced cooperative gold/photoredox catalysis for arylation reactions represents a promising frontier for synthesizing complex benzofurans. nih.gov

    Domino and Multicomponent Reactions : These reactions offer significant advantages in terms of atom economy and step efficiency by forming multiple bonds in a single operation. numberanalytics.comacs.org The design of novel cascade reactions, such as a base-mediated condensation cascade to create 3-alkenyl benzofurans, provides a powerful tool for rapidly building molecular complexity from simple precursors. acs.org A one-pot synthesis involving o-hydroxy aldehydes, amines, and alkynes in an eco-friendly deep eutectic solvent is an example of a green and efficient approach. acs.org

    Synthetic StrategyKey FeaturesCatalyst/Reagent ExamplesPotential for this compound SynthesisReference
    Transition-Metal CatalysisHigh efficiency and selectivity for C-C and C-O bond formation.Palladium (e.g., (PPh₃)PdCl₂), Copper (e.g., CuI), Rhodium.Applicable for targeted synthesis through cross-coupling and C-H activation. nih.govacs.org
    Intramolecular CyclizationBuilds the furan (B31954) ring from a pre-functionalized benzene (B151609) derivative.Acid catalysts (H₂SO₄), Palladium catalysts for Heck coupling.A reliable method starting from o-alkynylphenols or related structures. orgsyn.orgnumberanalytics.comnih.gov
    One-Pot/Multicomponent ReactionsHigh atom and step economy; combines multiple reaction steps without isolating intermediates.Copper Iodide (CuI) in Deep Eutectic Solvents.Efficient for creating diverse derivatives from simple building blocks. acs.org
    Metal-Free ReactionsEnvironmentally benign; avoids heavy metal contamination.Phosphines, Brønsted acids (HBF₄·OEt₂).A greener alternative for cyclization and functionalization steps. orgsyn.orgnih.gov
    Table 1: Summary of Emerging Synthetic Pathways for Benzofuran Derivatives.

    Development of Advanced Functional Materials

    The unique electronic and structural properties of the benzofuran ring system make it an attractive scaffold for the development of advanced functional materials. numberanalytics.comnumberanalytics.com While much of the focus has been on biological activity, there is growing interest in the application of benzofuran derivatives in materials science, particularly in the field of organic electronics. researchgate.netmdpi.com The this compound core, with its specific substitution pattern, can be tailored to create materials with unique optical and electrical properties. numberanalytics.com

    Emerging applications for this compound-based materials include:

    Organic Electronics : Benzofuran derivatives are being investigated for use in various organic electronic devices. mdpi.comsigmaaldrich.comgdch.de Their fused aromatic structure can facilitate charge transport, a key property for semiconductors. Thiophene-substituted benzofurans have been used to construct highly efficient organic field-effect transistors (OFETs) and photoelectronic devices. nih.govacs.org A multifunctional benzofuran derivative has been synthesized and applied in organic light-emitting diodes (OLEDs), OFETs, and organic phototransistors (OPTs). acs.org The ethyl group at the 3-position can influence molecular packing and solubility, which are critical parameters for device performance.

    Conductive Polymers : The benzofuran moiety can be incorporated into polymer chains to create conjugated polymers. nih.gov These materials have potential applications in flexible displays, sensors, and energy storage. The development of general and efficient polymerization methods, such as room-temperature Suzuki-Miyaura polymerization, is crucial for producing high-quality polymers for electronic applications. nih.gov

    Luminescent Materials : The inherent fluorescence of some benzofuran derivatives makes them candidates for use as emitters in OLEDs or as fluorescent probes. researchgate.netacs.org A benzo orgsyn.orgacs.orgthieno[3,2-b]benzofuran derivative, for example, showed a blue emission with high efficiency in an OLED device. acs.org The substitution pattern, including the ethyl group, can be used to tune the emission color and quantum yield.

    Application AreaRelevant Properties of Benzofuran DerivativesPotential Role of this compoundReference
    Organic Field-Effect Transistors (OFETs)Semiconducting nature, charge transport capabilities.The ethyl group can modify solubility and thin-film morphology, impacting charge mobility. acs.orgacs.org
    Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, thermal stability.Can be used as a building block for host materials or luminescent emitters, with the ethyl group tuning electronic properties. mdpi.comacs.org
    Conductive PolymersConjugated π-system allows for electrical conductivity when polymerized.Can be functionalized and polymerized to create materials for flexible electronics and sensors. nih.gov
    Energy StorageRedox activity, structural stability.Derivatives are being explored as potential materials for batteries and supercapacitors. numberanalytics.com
    Table 2: Potential Applications of this compound in Advanced Functional Materials.

    Integration with Artificial Intelligence and Machine Learning in Chemical Design

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to molecular design. mdpi.comdntb.gov.ua These computational tools can analyze vast datasets to predict properties, optimize reaction conditions, and generate novel molecular structures with desired characteristics, significantly accelerating the pace of discovery. dntb.gov.ua

    For this compound, AI and ML can be applied in several ways:

    Synthesis Prediction : AI systems can be used to explore and propose novel synthetic routes. For instance, the AI system SYNSUP was used to investigate synthetic pathways for bioactive benzofurans, leading to the discovery of a new one-pot catalytic reaction. researchgate.net This approach can help chemists navigate complex reaction landscapes to find the most efficient and practical routes to target molecules like this compound.

    De Novo Design and Property Prediction : Generative AI models can design new benzofuran derivatives with optimized properties. mdpi.com By training on existing chemical data, these models can propose novel structures with high predicted activity for a specific target or with desirable material properties. Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to build predictive models for the biological activity of new compounds. researchgate.net Such studies on benzofuran derivatives have successfully generated reliable models to predict activity and guide the design of new, more potent molecules. researchgate.net

    Computational Analysis : Quantum chemistry methods like Density Functional Theory (DFT) are used to perform detailed analyses of molecular structures and electronic properties. researchgate.networktribe.com These calculations provide insights into parameters like HOMO-LUMO energy gaps, which are crucial for predicting reactivity and suitability for electronic applications. researchgate.net Molecular docking simulations are another key computational tool used to predict how a molecule will bind to a biological target, such as an enzyme or receptor, which is fundamental in drug discovery. researchgate.netajrconline.org

    Computational Tool/MethodApplication in this compound ResearchKey Insights ProvidedReference
    Artificial Intelligence (e.g., SYNSUP)Planning and discovery of novel synthetic routes.Generation of optimal and previously unknown reaction pathways. researchgate.net
    3D-QSAR (CoMFA/CoMSIA)Predicting the biological activity of newly designed derivatives.Structure-activity relationships; maps of favorable/unfavorable regions for activity. researchgate.net
    Molecular DockingPredicting the binding mode and affinity of a molecule to a biological target.Information for designing potent and selective inhibitors or agonists. researchgate.netajrconline.org
    Density Functional Theory (DFT)Calculating electronic structure, molecular orbitals (HOMO/LUMO), and reactivity parameters.Prediction of electronic properties for materials science and reaction mechanisms. researchgate.networktribe.com
    ADMET PredictionIn silico assessment of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).Early-stage filtering of drug candidates with poor safety or bioavailability profiles. ajrconline.org
    Table 3: Integration of AI and Computational Tools in this compound Chemistry.

    Interdisciplinary Research with Biological and Materials Sciences

    The true future potential of this compound lies at the intersection of different scientific disciplines, primarily biological sciences and materials science. numberanalytics.commdpi.com The same structural and electronic features that make benzofurans interesting for electronic devices also govern their interactions with biological systems. numberanalytics.commdpi.com This dual nature opens up exciting avenues for interdisciplinary research.

    Future research directions will likely focus on:

    Biocompatible Electronics and Biosensors : A major goal is the development of electronic devices that can interface seamlessly with biological systems. diva-portal.org The biocompatibility of some polymer scaffolds, combined with the electronic properties of the benzofuran core, could lead to the creation of organic electronic ion pumps for drug delivery or advanced biosensors for diagnostics. diva-portal.org The inherent properties of benzofuran derivatives, such as their ability to participate in hydrogen bonding and π-stacking, are crucial for their interaction with both enzymes and other materials. mdpi.com

    Smart Drug Delivery Systems : Functional materials based on this compound could be designed to respond to specific biological stimuli. For example, a polymer matrix containing a benzofuran-based drug could be engineered to release its payload in response to a change in pH or the presence of a specific enzyme, offering a targeted approach to therapy. AI models are already being developed to predict drug-polymer interactions and polymer biodegradability, which is key for designing such systems. mdpi.com

    Bioactive Materials : Beyond simply being biocompatible, materials can be designed to be bioactive. For instance, a polymer surface incorporating a this compound derivative with known antimicrobial properties could be used for medical implants or coatings to prevent infections. nih.govrsc.org The extensive research into the anticancer, antifungal, and antibacterial activities of benzofurans provides a rich database for designing such functional materials. mdpi.comnih.govnih.gov

    The synergy between these fields is clear: insights from medicinal chemistry about structure-activity relationships can guide the design of new functional materials, while advances in materials science can provide novel platforms for delivering and enhancing the activity of therapeutic benzofuran derivatives. mdpi.com This collaborative approach is essential for translating the fundamental chemical properties of this compound into practical applications that address challenges in both health and technology.

    Q & A

    Q. What are the common synthetic routes for 3-Ethylbenzofuran derivatives, and how are reaction conditions optimized?

    The synthesis of this compound derivatives often employs multi-step organic reactions. A prominent method involves Claisen condensation followed by Friedel-Crafts acylation or Suzuki coupling to introduce substituents . For example, one-pot pseudo three-component methods using salicylaldehydes and ethyl diazoacetate under mild conditions yield derivatives like 3-ethoxycarbonyl benzofurans with moderate to high yields (52–70%) . Optimization strategies include:

    • Catalyst selection : Transition metals (e.g., Pd for coupling reactions) improve regioselectivity.
    • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
    • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .

    Q. How do researchers characterize the structural properties of this compound derivatives?

    Characterization relies on spectroscopic and crystallographic techniques :

    • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethoxy groups at δ~1.3–1.5 ppm for CH3_3 and δ~4.0–4.5 ppm for OCH2_2) .
    • X-ray crystallography : Resolves crystal packing and π-π interactions, as seen in 3-ethylsulfinyl derivatives (space group P21/n, β = 100.592°) .
    • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks for trifluoromethyl derivatives at m/z 273.21) .

    Q. What biological assays are commonly used to evaluate this compound derivatives?

    • Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus assess inhibition zones.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) measure IC50_{50} values .
    • Enzyme inhibition : Fluorometric assays target kinases or proteases to study structure-activity relationships (SAR) .

    Advanced Research Questions

    Q. How can contradictory NMR spectral data in this compound derivatives be resolved?

    Discrepancies in NMR assignments (e.g., overlapping peaks for alkyl/aryl protons) are addressed via:

    • Deuterated solvents : DMSO-d6_6 or CDCl3_3 reduce signal interference.
    • 2D NMR techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
    • Dynamic NMR studies : Variable-temperature experiments distinguish conformational isomers .

    Q. What mechanistic insights explain the regioselectivity of benzofuran functionalization?

    • Electrophilic substitution : Electron-donating groups (e.g., ethoxy) direct reactions to the C5 position due to resonance stabilization .
    • Steric effects : Bulky substituents at C3 hinder functionalization at adjacent positions, as shown in Suzuki coupling studies . Computational models (DFT) further predict reactivity by analyzing frontier molecular orbitals (FMOs) .

    Q. How can computational models predict the biological activity of this compound derivatives?

    • Molecular docking : Simulates ligand-receptor interactions (e.g., with COX-2 or EGFR kinases) to prioritize compounds for synthesis .
    • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., logP and IC50_{50}) .
    • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) .

    Q. What strategies improve the stability of this compound derivatives under physiological conditions?

    • Prodrug design : Esterification of carboxyl groups enhances solubility and reduces hydrolysis .
    • pH optimization : Buffered formulations (pH 6–7) minimize degradation in aqueous media.
    • Lyophilization : Freeze-drying preserves labile trifluoromethyl derivatives .

    Data Contradiction Analysis

    Q. How should researchers address conflicting reports on the cytotoxicity of this compound analogs?

    • Standardized assays : Use identical cell lines (e.g., HepG2) and exposure times (24–48 hrs) to minimize variability .
    • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives .
    • Dose-response validation : Repeat experiments with ≥3 biological replicates to confirm IC50_{50} trends .

    Tables

    Q. Table 1. Representative Synthetic Yields for this compound Derivatives

    DerivativeMethodYield (%)Reference
    3-Ethoxycarbonyl benzofuranOne-pot condensation70
    6-Chloro-3-ethoxy benzofuranFriedel-Crafts52
    Trifluoromethyl derivativeSuzuki coupling65

    Q. Table 2. Key Spectral Data for Structural Confirmation

    TechniqueDiagnostic FeatureExample (Compound)
    1^1H NMRδ 4.2–4.5 ppm (OCH2_2CH3_3)3k
    X-rayπ-π stacking distance: 3.5–3.8 Å3-Ethylsulfinyl
    IRC=O stretch: 1700–1750 cm1^{-1}Ethyl ester derivatives

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.